(2-(Benzyloxy)-3,5-dibromophenyl)methanol
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Overview
Description
(2-(Benzyloxy)-3,5-dibromophenyl)methanol: is an organic compound with the molecular formula C14H12Br2O2 It is characterized by the presence of two bromine atoms, a benzyloxy group, and a hydroxyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-(Benzyloxy)-3,5-dibromophenyl)methanol typically involves the bromination of a benzyloxy-substituted phenylmethanol. The reaction conditions often include the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: (2-(Benzyloxy)-3,5-dibromophenyl)methanol can undergo oxidation reactions to form corresponding aldehydes or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alcohols or hydrocarbons. Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: The bromine atoms in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are commonly employed.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, NaBH4 in methanol.
Substitution: NaOCH3 in methanol, KOtBu in tert-butanol.
Major Products Formed:
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Corresponding alcohols or hydrocarbons.
Substitution: Compounds with substituted functional groups replacing the bromine atoms.
Scientific Research Applications
Chemistry: (2-(Benzyloxy)-3,5-dibromophenyl)methanol is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving brominated phenylmethanols. It may also serve as a starting material for the synthesis of biologically active molecules.
Medicine: The compound’s potential medicinal applications include its use as a precursor in the synthesis of drugs with anti-inflammatory, antimicrobial, or anticancer properties. Its brominated structure may enhance the biological activity of the resulting compounds.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable building block in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-(Benzyloxy)-3,5-dibromophenyl)methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, while the bromine atoms may participate in halogen bonding. These interactions can influence the compound’s binding affinity and specificity towards enzymes, receptors, or other biomolecules. The benzyloxy group may also contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
(2-(Benzyloxy)-3-methoxyphenyl)methanol: Similar structure with a methoxy group instead of bromine atoms.
(3,4-Bis-benzyloxy-phenyl)methanol: Contains two benzyloxy groups on the phenyl ring.
(2-Bromo-5-methoxyphenyl)methanol: Similar structure with a single bromine atom and a methoxy group.
Uniqueness: (2-(Benzyloxy)-3,5-dibromophenyl)methanol is unique due to the presence of two bromine atoms, which can significantly influence its reactivity and biological activity. The combination of benzyloxy and dibromo substituents provides a distinctive chemical profile, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C14H12Br2O2 |
---|---|
Molecular Weight |
372.05 g/mol |
IUPAC Name |
(3,5-dibromo-2-phenylmethoxyphenyl)methanol |
InChI |
InChI=1S/C14H12Br2O2/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-7,17H,8-9H2 |
InChI Key |
ANPFENCZVQQRDJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2Br)Br)CO |
Origin of Product |
United States |
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